molecular formula C20H25N5O4 B14093502 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14093502
M. Wt: 399.4 g/mol
InChI Key: AZPYQSJBSKDIIB-UHFFFAOYSA-N
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Description

8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves several steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the imidazolidine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzylamine: A precursor in the synthesis of the target compound.

    4-Hydroxy-2,4-dimethoxybenzophenone: Shares structural similarities but differs in functional groups and overall activity.

Uniqueness

  • The unique combination of functional groups in 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H25N5O4

Molecular Weight

399.4 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H25N5O4/c1-12(2)11-25-18(26)16-17(22(3)20(25)27)21-19-23(8-9-24(16)19)14-7-6-13(28-4)10-15(14)29-5/h6-7,10,12H,8-9,11H2,1-5H3

InChI Key

AZPYQSJBSKDIIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C3N2CCN3C4=C(C=C(C=C4)OC)OC)N(C1=O)C

Origin of Product

United States

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